An In-depth Technical Guide to the Mechanism of Action of NVS-PAK1-1
An In-depth Technical Guide to the Mechanism of Action of NVS-PAK1-1
For Researchers, Scientists, and Drug Development Professionals
NVS-PAK1-1 is a potent and highly selective allosteric inhibitor of p21-activated kinase 1 (PAK1), a key signaling node implicated in a variety of cellular processes and disease states, including cancer and neurodevelopmental disorders.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action of NVS-PAK1-1, detailing its biochemical activity, cellular effects, and the experimental methodologies used to characterize this compound.
Core Mechanism of Action
NVS-PAK1-1 functions as an allosteric inhibitor, binding to a novel site on the PAK1 kinase domain that is distinct from the ATP-binding pocket.[2][4] This binding event induces a "DFG-out" conformation, which is incompatible with ATP binding, thereby indirectly competing with ATP and preventing the kinase from phosphorylating its substrates.[1] This allosteric mechanism of inhibition is a key contributor to the compound's remarkable selectivity for PAK1.[2]
The inhibitor was discovered through a fragment-based screening approach and optimized from a dibenzodiazepine hit.[4] Its unique binding mode, underneath the Cα-helix of the kinase, is uncommon for kinase inhibitors and is analogous to the allosteric inhibition observed with MEK1/2 and EGFR inhibitors.[2]
Biochemical Potency and Selectivity
NVS-PAK1-1 demonstrates exceptional potency for PAK1 and a high degree of selectivity against other kinases, including the closely related PAK2.[1][5][6][7] This selectivity is crucial for its utility as a chemical probe to dissect the specific functions of PAK1.
Table 1: Biochemical Potency of NVS-PAK1-1
| Target | Assay Type | Parameter | Value (nM) |
| Dephosphorylated PAK1 | Caliper Assay | IC50 | 5 |
| Phosphorylated PAK1 | Caliper Assay | IC50 | 6 |
| PAK1 | KINOMEscan | Kd | 7 |
| Dephosphorylated PAK2 | Caliper Assay | IC50 | 270 |
| Phosphorylated PAK2 | Caliper Assay | IC50 | 720 |
| PAK2 | KINOMEscan | Kd | 400 |
The selectivity for PAK1 over PAK2 is over 54-fold in terms of IC50 values.[1] When screened against a panel of 442 kinases at a concentration of 10 µM, NVS-PAK1-1 exhibited a selectivity score (S10) of 0.003, indicating exquisite selectivity.[1] Furthermore, it showed no significant cross-reactivity against a panel of 53 proteases, 22 receptors, and 28 bromodomains.[1]
Cellular Activity and Downstream Signaling
In cellular contexts, NVS-PAK1-1 effectively inhibits PAK1 autophosphorylation at Serine 144.[1] The recommended concentration for selective PAK1 inhibition in cells is approximately 0.25 µM, while concentrations around 2.5 µM can inhibit both PAK1 and PAK2.[1]
PAK1 is a central component of several signaling pathways that regulate cell proliferation, migration, and survival.[1][4] NVS-PAK1-1 has been shown to modulate these pathways, most notably by inhibiting the phosphorylation of the downstream substrate MEK1 at Serine 289.[1][5][6] However, this inhibition of MEK1 phosphorylation is more pronounced at concentrations that also inhibit PAK2 (6-20 µM).[1][5][6]
The antitumor effects of NVS-PAK1-1 have been demonstrated in various cancer cell lines. For instance, in Su86.86 pancreatic duct carcinoma cells, it inhibits proliferation with an IC50 of 2 µM, an effect attributed to the inhibition of both PAK1 and partial inhibition of PAK2.[1] When PAK2 is downregulated using shRNA in these cells, the IC50 for growth inhibition by NVS-PAK1-1 is significantly lower, at 0.21 µM.[1] Similarly, in murine and human Merlin-deficient schwannoma cell lines (MS02 and HEI-193), NVS-PAK1-1 reduced proliferation with IC50 values of 4.7 µM and 6.2 µM, respectively.[3][8] In cutaneous squamous cell carcinoma (SCC) cell lines, NVS-PAK1-1 also slowed the rate of proliferation.[9]
Table 2: Cellular Activity of NVS-PAK1-1
| Cell Line | Assay | Parameter | Value (µM) |
| Su86.86 | Proliferation | IC50 | 2 |
| Su86.86 (PAK2 shRNA) | Proliferation | IC50 | 0.21 |
| MS02 | Proliferation | IC50 | 4.7 |
| HEI-193 | Proliferation | IC50 | 6.2 |
| MCF7 | Proliferation | EC50 | 11.8 |
| OVCAR3 | Proliferation | EC50 | 8.9 |
The following diagram illustrates the primary mechanism of action of NVS-PAK1-1.
Experimental Protocols
This assay measures the inhibition of PAK1 kinase activity.[5]
-
Plate Preparation : 50 nL of NVS-PAK1-1 solution in 90% DMSO is added to a 384-well microtiter plate. An 8-point dose response is typically performed.
-
Enzyme Incubation : 4.5 µL of the PAK1 enzyme solution is added to each well. The plate is then pre-incubated at 30°C for 60 minutes.
-
Reaction Initiation : 4.5 µL of a solution containing the peptide substrate and ATP is added to each well to start the kinase reaction.
-
Reaction Incubation : The plate is incubated for 60 minutes at 30°C.
-
Reaction Termination : 16 µL of a stop solution is added to each well to terminate the reaction.
-
Data Acquisition : The plate is transferred to a Caliper LC3000 workstation for reading. Product formation is quantified using a microfluidic mobility shift assay.
-
Data Analysis : IC50 values are determined from the percent inhibition at different compound concentrations using non-linear regression analysis.
This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.
-
Assay Principle : The test compound (NVS-PAK1-1) is tested for its ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured.
-
Procedure : NVS-PAK1-1 is screened at a fixed concentration (e.g., 10 µM) against a panel of 442 kinases.
-
Data Analysis : The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) is calculated to quantify the overall selectivity.
This assay is used to measure the effect of NVS-PAK1-1 on cell viability and proliferation.[8]
-
Cell Seeding : Cells (e.g., MS02, HEI-193) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment : The following day, cells are treated with a range of concentrations of NVS-PAK1-1.
-
Incubation : Cells are incubated for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement : The CellTiter-Glo reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis : The luminescent signal is read using a plate reader. IC50 values are calculated by performing a non-linear regression fit of the normalized response versus the inhibitor concentration.
The following diagram outlines a general workflow for evaluating a kinase inhibitor like NVS-PAK1-1.
References
- 1. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 2. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NVS-PAK1-1 | PAK1 inhibitor | CAS 1783816-74-9 | Buy NVS-PAK1-1 from Supplier InvivoChem [invivochem.com]
- 7. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PAK1 is effective against cutaneous squamous cell carcinoma in a syngenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
